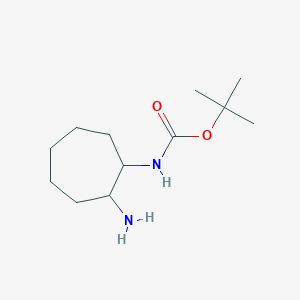

tert-butyl N-(2-aminocycloheptyl)carbamate

Description

Contextualization within Boc-Protected Cyclic Diamine Scaffolds in Modern Organic Chemistry

In modern organic chemistry, protecting groups are essential tools for the selective modification of polyfunctional molecules. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under mild acidic conditions. nbinno.comorganic-chemistry.org Boc-protected diamines, in particular, are crucial intermediates in numerous synthetic endeavors, including peptide synthesis and the development of pharmaceutical intermediates. nbinno.com

Cyclic diamines offer a conformationally restricted scaffold, which is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for biological targets. The cycloheptyl ring of tert-butyl N-(2-aminocycloheptyl)carbamate provides a unique spatial arrangement of the amino groups compared to smaller (cyclobutyl, cyclopentyl, cyclohexyl) or larger cyclic systems. researchgate.net This specific conformation can be exploited to synthesize novel molecular architectures with distinct biological properties. The mono-Boc protection strategy is particularly significant as it allows for the differential functionalization of the two amino groups, a key step in the assembly of complex target molecules.

Significance as a Building Block in Complex Molecular Synthesis

The significance of tert-butyl N-(2-aminocycloheptyl)carbamate as a building block lies in its bifunctional nature. The free amino group can undergo a variety of chemical reactions, such as acylation, alkylation, and arylation, to introduce new functional groups or to connect the cycloheptane (B1346806) scaffold to other molecular fragments. The Boc-protected amine, on the other hand, remains unreactive during these transformations. Subsequently, the Boc group can be selectively removed to reveal the second amino group, which can then be functionalized in a different manner.

This sequential and controlled functionalization is a cornerstone of modern synthetic chemistry, enabling the efficient construction of intricate molecules with well-defined three-dimensional structures. For instance, similar Boc-protected diamines are utilized in the synthesis of ligands for asymmetric catalysis, peptidomimetics, and various therapeutic agents. hrdpharm.com The cycloheptyl core of the title compound offers a distinct conformational flexibility that can be advantageous in the design of molecules intended to interact with specific biological receptors or enzymes.

Below is a data table summarizing the key properties of tert-butyl N-(2-aminocycloheptyl)carbamate and a closely related, well-characterized analogue, tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate, for comparative purposes.

| Property | tert-butyl N-((1S,2R)-2-aminocycloheptyl)carbamate | tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate |

| CAS Number | Not available | 445479-01-6 achemblock.com |

| Molecular Formula | C12H24N2O2 nih.gov | C10H20N2O2 achemblock.com |

| Molecular Weight | 228.33 g/mol | 200.28 g/mol achemblock.com |

| IUPAC Name | tert-butyl ((1S,2R)-2-aminocycloheptyl)carbamate nih.gov | tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate achemblock.com |

Properties

IUPAC Name |

tert-butyl N-(2-aminocycloheptyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9(10)13/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUOCDHGKNYESJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl N 2 Aminocycloheptyl Carbamate and Analogous Cyclic Systems

Strategies for Ring System Construction and Functionalization Pertaining to Cycloheptyl Derivatives

The construction and functionalization of the cycloheptane (B1346806) ring present unique challenges due to entropic factors and the potential for multiple conformations. Advanced catalytic methods offer powerful solutions for the direct introduction of amine functionalities onto the cycloheptane core.

Transition Metal-Catalyzed Processes for Cycloheptane Amination

Direct C-H amination represents a highly atom-economical approach to the synthesis of aminocycloheptanes. Transition-metal catalysis has emerged as a powerful tool for the conversion of C-H bonds into C-N bonds. ibs.re.kr A range of transition metals, including rhodium, palladium, and copper, have been shown to catalyze the amination of hydrocarbons. acs.orgmdpi.com These reactions typically involve the in-situ generation of a highly reactive metal-nitrenoid species from an aminating agent, which then inserts into a C-H bond of the cycloheptane ring.

Various aminating agents can be employed, including azides, iminoiodinanes, and oxaziridines. The choice of catalyst and aminating agent can influence the regio- and stereoselectivity of the reaction. While direct C-H amination of cycloheptane itself can lead to a mixture of products, the presence of directing groups on the substrate can afford greater control over the position of amination.

Another important strategy is the hydroamination of cycloalkenes, which involves the addition of an N-H bond across a double bond. Transition-metal catalysts, particularly those based on late transition metals, can facilitate this transformation. acs.org For instance, the hydroamination of cycloheptene (B1346976) with a protected amine in the presence of a suitable catalyst could provide a direct route to the desired aminocycloheptane skeleton.

| Catalyst System | Aminating Reagent | Substrate Type | Key Features |

| Rhodium(II) carboxylates | Sulfonyl azides | Alkanes | Promotes C-H insertion. |

| Palladium(II) acetate | N-Fluorobenzenesulfonimide (NFSI) | Alkanes with directing groups | High regioselectivity. |

| Copper(I) complexes | Di-tert-butyl-diaziridinone | Alkenes | Hydroamination. |

Stereoselective Ring-Opening Reactions Leading to Aminocycloheptyl Moieties

The ring-opening of epoxides is a classic and reliable method for the synthesis of 1,2-difunctionalized compounds. In the context of producing aminocycloheptyl moieties, the nucleophilic ring-opening of cycloheptene oxide with an amine or an azide (B81097) is a key strategy. The stereochemistry of this reaction is typically trans-diaxial, in accordance with the Fürst-Plattner rule, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the formation of a trans-1,2-amino alcohol.

The use of nitrogen nucleophiles such as ammonia, primary amines, or azide ions allows for the introduction of the amino functionality. nih.gov Subsequent protection of the resulting amino group, for example as a carbamate (B1207046), can be readily achieved. The regioselectivity of the ring-opening can be influenced by the reaction conditions and the nature of the nucleophile. In general, under neutral or basic conditions, the nucleophile will attack the less sterically hindered carbon of the epoxide. youtube.com

For the synthesis of tert-butyl N-(2-aminocycloheptyl)carbamate, a potential route involves the ring-opening of cycloheptene oxide with an azide source, followed by reduction of the resulting azide to the amine and subsequent protection with a tert-butoxycarbonyl (Boc) group.

| Nucleophile | Product | Stereochemistry |

| Ammonia | 2-Aminocycloheptanol | trans |

| Benzylamine | 2-(Benzylamino)cycloheptanol | trans |

| Sodium Azide | 2-Azidocycloheptanol | trans |

Regioselective and Stereoselective Protection of Diamine Functionalities

When working with 1,2-diaminocycloheptane, the selective protection of one of the two amino groups is often a crucial step for further synthetic manipulations.

Optimization of tert-Butoxycarbonylation (Boc) Protocols for 1,2-Diaminocycloheptanes

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. organic-chemistry.org The mono-Boc protection of a symmetrical diamine like 1,2-diaminocycloheptane can be challenging due to the potential for double protection. Several methods have been developed to achieve high yields of the mono-protected product.

One common strategy involves the use of a limited amount of the Boc-protecting agent, di-tert-butyl dicarbonate (B1257347) (Boc₂O), and careful control of reaction conditions such as temperature and reaction time. Another effective method is the in-situ generation of the mono-hydrochloride salt of the diamine. scielo.org.mx By adding one equivalent of an acid, one of the amino groups is protonated and thus deactivated towards acylation by Boc₂O, leading to selective protection of the free amino group.

| Method | Reagents | Key Feature |

| Stoichiometric Control | 1,2-Diaminocycloheptane, Boc₂O (≤1 eq.) | Relies on statistical distribution. |

| In-situ Salt Formation | 1,2-Diaminocycloheptane, HCl (1 eq.), Boc₂O | One amine is deactivated by protonation. scielo.org.mx |

| pH Control | 1,2-Diaminocycloheptane, Boc₂O, aqueous buffer | Exploits the difference in pKa values of the two amino groups. |

Differential Protection Approaches for Bifunctional Amines

In cases where the two amino groups of a diamine are not equivalent, or when different protecting groups are desired, differential protection strategies are employed. This involves the use of orthogonal protecting groups that can be removed under different conditions. For instance, one amino group could be protected with a Boc group (acid-labile), while the other is protected with a benzyloxycarbonyl (Cbz) group (removable by hydrogenolysis).

The order of introduction of the protecting groups and the choice of reaction conditions can be optimized to achieve the desired differentially protected diamine. This approach provides greater synthetic flexibility for the subsequent elaboration of the molecule.

Enantioselective Synthesis and Chiral Resolution of 2-Aminocycloheptylcarbamates

The stereochemistry of the 1,2-diamine moiety is often critical for its function, particularly in applications such as chiral catalysis. Therefore, methods for obtaining enantiomerically pure 2-aminocycloheptylcarbamates are of high importance.

The enantioselective synthesis of these compounds can be approached through asymmetric catalysis, for example, by the enantioselective ring-opening of cycloheptene oxide with a nitrogen nucleophile catalyzed by a chiral catalyst. scielo.org.mx

A more traditional and widely practiced method for obtaining enantiomerically pure diamines is the chiral resolution of a racemic mixture. wikipedia.org This is typically achieved by reacting the racemic diamine with a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. wisc.edu

For 1,2-diaminocycloheptane, chiral acids such as tartaric acid or mandelic acid are commonly used as resolving agents. wisc.eduresearchgate.net For example, reaction of racemic trans-1,2-diaminocycloheptane with L-(+)-tartaric acid would yield two diastereomeric salts: (1R,2R)-diammonium-(2R,3R)-tartrate and (1S,2S)-diammonium-(2R,3R)-tartrate. Due to their different solubilities, one of these salts will preferentially crystallize from the solution. The enantiomerically pure diamine can then be recovered by treating the separated diastereomeric salt with a base. Subsequent protection of the resolved diamine with Boc₂O would then yield the enantiomerically pure tert-butyl N-(2-aminocycloheptyl)carbamate.

| Resolving Agent | Separation Method | Key Principle |

| L-(+)-Tartaric Acid | Fractional Crystallization | Formation of diastereomeric salts with different solubilities. wisc.edu |

| (S)-Mandelic Acid | Fractional Crystallization | Formation of diastereomeric salts with different solubilities. |

| Chiral HPLC | Chromatographic Separation | Differential interaction with a chiral stationary phase. |

Diastereomeric Salt Formation and Crystallization for Chiral Enrichment

One of the most established and industrially viable methods for resolving racemic mixtures is through the formation of diastereomeric salts, followed by fractional crystallization. This technique leverages the different physical properties, particularly solubility, of diastereomers. In the context of tert-butyl N-(2-aminocycloheptyl)carbamate, the free amino group can be reacted with a chiral acid to form a pair of diastereomeric salts.

The general principle involves the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, such as tartaric acid or camphorsulfonic acid. wikipedia.orglibretexts.org The resulting diastereomeric salts, having different spatial arrangements, exhibit distinct crystalline structures and solubilities in a given solvent system. This difference allows for their separation by careful crystallization. Once a single diastereomer is isolated, the chiral auxiliary is removed, typically by treatment with a base, to yield the enantiomerically enriched amine.

For analogous cyclic diamines, this method has been successfully applied. For instance, (R,R)-1,2-diaminocyclohexane can be resolved from a mixture of isomers using L-(+)-tartaric acid. The salt of the (R,R)-diamine exhibits lower aqueous solubility, allowing for its selective crystallization in high enantiomeric purity. wisc.edu A similar strategy has been employed for the resolution of trans-tert-butyl-2-aminocycloheptylcarbamate using 10-camphorsulfonic acid, providing access to both enantiomers in multigram quantities without the need for chromatography. While specific data for the cycloheptyl system is less common in the literature, the principles demonstrated with cyclopentane (B165970) and cyclohexane (B81311) analogues are directly applicable.

The choice of resolving agent and solvent is critical for successful separation and is often determined empirically. A variety of chiral acids are commercially available, providing a toolkit for optimizing the resolution process.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| L-(+)-Tartaric acid | Chiral Acid |

| D-(-)-Tartaric acid | Chiral Acid |

| (1R)-(-)-10-Camphorsulfonic acid | Chiral Acid |

| (1S)-(+)-10-Camphorsulfonic acid | Chiral Acid |

| (R)-(-)-Mandelic acid | Chiral Acid |

The efficiency of this method is dependent on several factors, including the difference in solubility between the diastereomeric salts, the rate of crystallization, and the potential for co-crystallization.

Asymmetric Catalysis in the Preparation of Optically Active Precursors

Asymmetric catalysis offers a more direct and often more efficient approach to obtaining enantiomerically pure compounds, as it avoids the separation of a racemic mixture and the inherent 50% theoretical yield limitation of classical resolution. wikipedia.org These methods involve the use of a chiral catalyst to control the stereochemical outcome of a chemical transformation, leading to the preferential formation of one enantiomer.

For the synthesis of chiral cyclic 1,2-diamines, a number of catalytic asymmetric reactions can be envisioned for the preparation of key precursors. These include:

Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral enamines or imines can provide access to chiral amines with high enantioselectivity. Chiral transition metal complexes, often employing rhodium or ruthenium with chiral phosphine (B1218219) ligands, are effective catalysts for such transformations.

Asymmetric Amination: The direct asymmetric amination of C-H bonds or the hydroamination of alkenes are powerful methods for introducing amino groups stereoselectively. Palladium-catalyzed asymmetric 1,2-diamination of 1,3-dienes has been shown to produce cyclic diamine derivatives with excellent enantioselectivity. organic-chemistry.org

Asymmetric Ring-Opening of meso-Aziridines: The ring-opening of a meso-aziridine with a nitrogen nucleophile, catalyzed by a chiral complex, can lead to the formation of a chiral 1,2-diamine. This approach has been successful in the synthesis of trans-1,2-cyclohexanediamine. rsc.org

An organocatalytic asymmetric Mannich reaction of protected amino ketones with imines, using an L-proline-derived tetrazole catalyst, has been reported to afford chiral 1,2-diamines in high yields and with up to 99% enantioselectivity. acs.org The protecting group on the amino ketone was found to control the regioselectivity of the reaction.

The development of new chiral ligands and catalysts is an active area of research, continually expanding the scope and utility of asymmetric catalysis for the synthesis of complex chiral molecules like tert-butyl N-(2-aminocycloheptyl)carbamate. chiralpedia.com

Table 2: Examples of Asymmetric Catalytic Methods for Diamine Synthesis

| Reaction Type | Catalyst System | Substrate Class | Enantioselectivity |

|---|---|---|---|

| Asymmetric Mannich Reaction | L-proline-derived tetrazole | Amino ketones and imines | Up to 99% ee |

| Asymmetric 1,2-Diamination | Palladium(II) with chiral pyridine-oxazoline ligand | 1,3-Dienes | High |

Enzymatic Resolution Methods

Enzymatic resolution has emerged as a powerful and environmentally benign alternative to classical chemical methods for the preparation of enantiomerically pure compounds. nih.gov Enzymes, being inherently chiral, can exhibit high selectivity towards one enantiomer of a racemic substrate, catalyzing a specific transformation on that enantiomer while leaving the other unreacted.

For cyclic aminocarbamates, lipases are particularly useful enzymes. For example, Lipase B from Candida antarctica has been shown to be an excellent catalyst for the enantioselective acetylation of (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines. nih.gov In the case of the Boc-protected derivative, a simple kinetic resolution was observed. This process allows for the separation of the unreacted amine from the acetylated product.

A more advanced approach is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% of the desired enantiomer. Chemoenzymatic DKR of primary amines has been achieved by combining a ruthenium-catalyzed racemization with a lipase-catalyzed resolution, affording a variety of amides in high yield and enantioselectivity. organic-chemistry.org

The applicability of enzymatic methods to the resolution of tert-butyl N-(2-aminocycloheptyl)carbamate would depend on the identification of a suitable enzyme that can selectively acylate or deacylate one of the enantiomers. Given the broad substrate scope of many commercially available lipases and proteases, it is likely that a suitable biocatalyst could be found through screening. researchgate.net

Table 3: Enzymatic Approaches for Chiral Amine Synthesis

| Method | Enzyme Class | Principle |

|---|---|---|

| Kinetic Resolution | Lipase, Protease | Enantioselective acylation or hydrolysis |

| Dynamic Kinetic Resolution | Lipase + Metal Catalyst | Enantioselective acylation with in situ racemization |

Comparative Analysis of Synthetic Routes to Chiral Cyclic Aminocarbamates

The choice of synthetic strategy for obtaining enantiomerically pure tert-butyl N-(2-aminocycloheptyl)carbamate or analogous cyclic systems depends on several factors, including the desired scale of synthesis, the required level of enantiopurity, cost considerations, and available expertise. Each of the discussed methodologies has its own set of advantages and disadvantages.

Diastereomeric salt formation is a classical and often reliable method, particularly for large-scale production. It is technologically straightforward and does not require specialized equipment. However, it can be time-consuming and labor-intensive due to the need for multiple crystallizations. The success of this method is not guaranteed and depends heavily on the crystallization properties of the diastereomeric salts. A significant drawback is the maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture.

Asymmetric catalysis represents a more modern and efficient approach. It can provide direct access to the desired enantiomer in high yield and enantiopurity, avoiding the need to resolve a racemic mixture. This method is often more atom-economical and can be more sustainable. The primary challenges lie in the development and cost of the chiral catalysts and ligands, which can be expensive and sensitive to reaction conditions. The optimization of the reaction to achieve high enantioselectivity can also be a complex process.

Enzymatic resolution offers the benefits of high selectivity, mild reaction conditions, and environmental compatibility. Enzymes can often provide access to enantiomers with very high purity. Kinetic resolution, like diastereomeric salt formation, is limited to a 50% theoretical yield. However, dynamic kinetic resolution can overcome this limitation, making it a highly attractive option. The main considerations for enzymatic methods are the cost and stability of the enzyme, as well as the need to screen for a suitable biocatalyst with the desired activity and selectivity for the specific substrate.

Table 4: Comparison of Chiral Synthesis and Resolution Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Diastereomeric Salt Formation | - Well-established and scalable- No specialized equipment needed | - Maximum 50% theoretical yield- Labor-intensive- Success is not guaranteed |

| Asymmetric Catalysis | - High theoretical yield- High enantioselectivity- Atom-economical | - Expensive catalysts and ligands- Requires careful optimization- Catalyst sensitivity |

| Enzymatic Resolution | - High selectivity- Mild and green conditions- DKR can achieve >50% yield | - Enzyme cost and stability- Requires screening for suitable enzymes- Kinetic resolution limited to 50% yield |

Chemical Transformations and Functional Group Reactivity of Tert Butyl N 2 Aminocycloheptyl Carbamate

Selective Deprotection of the Boc Group Under Mild Conditions

The tert-butoxycarbonyl (Boc) group is a cornerstone in amine protection strategies due to its stability under a variety of reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions. nih.govacsgcipr.org This allows for the selective unmasking of the protected amine, a crucial step in multi-step syntheses.

Acid-Catalyzed Amine Deprotection Methodologies

The removal of the Boc group is most commonly achieved through acid-catalyzed hydrolysis. The mechanism involves the protonation of the carbamate (B1207046) carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine. organic-chemistry.org

A variety of acidic reagents can be employed for this transformation, with the choice often depending on the presence of other acid-sensitive functional groups in the molecule. acsgcipr.org Strong acids like trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), are highly effective. masterorganicchemistry.com Anhydrous hydrogen chloride (HCl) in solvents such as dioxane, ethyl acetate, or methanol (B129727) is another common and potent option. nih.gov

For substrates containing other acid-labile groups where milder conditions are necessary, aqueous solutions of weaker acids like phosphoric acid have been shown to be effective. organic-chemistry.orgorganic-chemistry.org Lewis acids, such as zinc bromide (ZnBr₂) in dichloromethane, can also facilitate Boc deprotection, although selectivity can be an issue if other sensitive groups like tert-butyl esters are present. bath.ac.ukresearchgate.net

During deprotection, the liberated tert-butyl cation is a potent electrophile that can lead to undesired side reactions, such as the alkylation of nucleophilic residues (e.g., tryptophan or cysteine in peptide synthesis). acsgcipr.orgmasterorganicchemistry.com To prevent this, "scavengers" like anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the cation. acsgcipr.org

| Reagent | Typical Solvent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | 0°C to room temperature | Highly effective; scavengers often required. acsgcipr.orgmasterorganicchemistry.com |

| Hydrogen Chloride (HCl) | 1,4-Dioxane, Ethyl Acetate, Methanol | 0°C to room temperature | Commonly used as a 4M solution in dioxane. nih.gov |

| Phosphoric Acid (H₃PO₄) | Water, organic co-solvents | Room temperature to moderate heat | Milder, environmentally benign option. organic-chemistry.org |

| Lewis Acids (e.g., ZnBr₂, TMSOTf) | Dichloromethane (DCM) | Room temperature | Can offer different selectivity but may cleave other acid-labile groups. bath.ac.uk |

Derivatization of the Free Amine Moiety

With the Boc group intact, the exposed primary amine of tert-butyl N-(2-aminocycloheptyl)carbamate is a potent nucleophile, enabling a variety of C-N bond-forming reactions. This allows for the introduction of diverse functionalities onto the cycloheptyl scaffold.

Amidation and Sulfonylation Reactions

Amidation is one of the most common transformations for primary amines. It involves the formation of a stable amide bond by reacting the amine with a carboxylic acid or its activated derivative. nih.gov While the direct reaction of an amine and a carboxylic acid requires high temperatures, the use of coupling reagents allows the reaction to proceed under mild conditions. organic-chemistry.org Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. nih.gov Alternatively, the amine can be acylated using more reactive species like acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base (e.g., triethylamine (B128534), DIPEA) to neutralize the acid byproduct. youtube.com

Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride (R-SO₂Cl), such as tosyl chloride (TsCl) or mesyl chloride (MsCl), to form a sulfonamide. These reactions are generally performed in the presence of a base like pyridine (B92270) or triethylamine to scavenge the HCl that is generated. Sulfonamides are robust functional groups with distinct chemical properties compared to amides.

| Transformation | Reagent(s) | Typical Co-Reagent/Base | Product |

|---|---|---|---|

| Amidation (Coupling) | Carboxylic Acid + EDC/DCC | HOBt, DMAP | Amide |

| Amidation (Acylation) | Acyl Chloride or Anhydride (B1165640) | Triethylamine, Pyridine | Amide |

| Sulfonylation | Sulfonyl Chloride (e.g., TsCl, MsCl) | Triethylamine, Pyridine | Sulfonamide |

Reductive Amination and Alkylation Pathways

Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with a carbonyl compound (an aldehyde or a ketone). wikipedia.org The reaction proceeds in two stages: the initial formation of an imine intermediate through the condensation of the amine and the carbonyl, followed by the in situ reduction of the imine to the corresponding amine. masterorganicchemistry.com Mild reducing agents are used that selectively reduce the protonated imine intermediate over the starting carbonyl compound. Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and the less toxic sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmdpi.com This one-pot procedure is highly efficient for creating substituted amines. jocpr.com

Direct alkylation of the primary amine can also be achieved using alkyl halides. However, this method is often difficult to control. The initially formed secondary amine product can be more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt as byproducts. masterorganicchemistry.com Therefore, reductive amination is generally the preferred method for controlled mono-alkylation.

| Method | Reagents | Key Features | Product |

|---|---|---|---|

| Reductive Amination | Aldehyde or Ketone + Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | High selectivity for mono-alkylation; mild conditions. wikipedia.orgmasterorganicchemistry.com | Secondary Amine |

| Direct Alkylation | Alkyl Halide (e.g., R-Br, R-I) + Base | Risk of over-alkylation to tertiary and quaternary species. masterorganicchemistry.com | Mixture of Secondary/Tertiary Amines |

Formation of Ureas, Thioureas, and Carbamates

The nucleophilic primary amine can be readily converted into other important functional groups, including ureas, thioureas, and carbamates.

Ureas are typically synthesized by reacting the amine with an isocyanate (R-N=C=O). This addition reaction is usually fast and high-yielding. Alternatively, reagents like phosgene (B1210022), triphosgene, or carbonyldiimidazole (CDI) can be used to react with the amine, forming a reactive intermediate that can then be treated with another amine to form either symmetrical or unsymmetrical ureas. rsc.orgresearchgate.net

Thioureas , the sulfur analogs of ureas, are prepared in a similar fashion by reacting the amine with an isothiocyanate (R-N=C=S). nih.govmdpi.com The reaction is generally straightforward and provides the thiourea (B124793) product in good yield. Other methods involve using thiophosgene (B130339) or carbon disulfide as the thiocarbonyl source. nih.govgoogle.com

Carbamates (other than the existing Boc group) can be formed by treating the amine with a chloroformate, such as benzyl (B1604629) chloroformate (Cbz-Cl) or ethyl chloroformate, in the presence of a base. This reaction installs a new carbamate protecting group, which can be useful for further synthetic manipulations.

| Product Class | Primary Reagent | General Reaction |

|---|---|---|

| Urea (B33335) | Isocyanate (R-NCO) | R'-NH₂ + R-NCO → R'-NH-C(O)NH-R researchgate.net |

| Thiourea | Isothiocyanate (R-NCS) | R'-NH₂ + R-NCS → R'-NH-C(S)NH-R mdpi.com |

| Carbamate | Chloroformate (R-OC(O)Cl) | R'-NH₂ + R-OC(O)Cl → R'-NH-C(O)OR + HCl |

Transformations of the Cycloheptyl Ring System in Protected Amines

The presence of a protecting group on the amino functionality of tert-butyl N-(2-aminocycloheptyl)carbamate allows for selective chemical transformations to be carried out on the cycloheptyl ring. The bulky tert-butoxycarbonyl (Boc) group is generally stable under a variety of reaction conditions, thereby enabling the modification of the carbocyclic framework without interfering with the amino groups. Research in this area, particularly on analogous carbocyclic systems, demonstrates the feasibility of introducing new functional groups onto the ring, which can significantly alter the molecule's structural and chemical properties.

While specific studies on the direct functionalization of the saturated cycloheptyl ring of tert-butyl N-(2-aminocycloheptyl)carbamate are not extensively documented, analogous transformations on similar N-Boc protected aminocycloalkanes provide a clear precedent for the types of reactions that can be envisioned. For instance, studies on N-Boc-protected aminocyclooctene derivatives have shown that the carbocyclic ring can undergo oxidation reactions.

One notable transformation is the oxidation of a double bond within the cycloalkane ring to introduce hydroxyl groups or an epoxide. In a related N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate system, the double bond was successfully converted into a diol using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO). The same starting material was also converted into an epoxide using meta-chloroperoxybenzoic acid (m-CPBA).

The resulting epoxide is a versatile intermediate for further functionalization. Its ring can be opened under acidic conditions to yield various substituted aminocycloalkane derivatives. For example, treatment of the epoxide with hydrogen chloride (HCl) in methanol or with sodium bisulfate (NaHSO₄) can lead to the formation of hydroxylated and other functionalized derivatives. These transformations highlight the potential for modifying the cycloheptyl ring in tert-butyl N-(2-aminocycloheptyl)carbamate to create a library of structurally diverse compounds.

The table below summarizes key transformations performed on the carbocyclic ring of an analogous N-Boc protected aminocycloalkene, illustrating the potential for similar reactions on the cycloheptyl system.

Table 1: Transformations of the Cycloalkene Ring in an N-Boc Protected Amino Ester

| Starting Material | Reagents | Product | Transformation |

|---|---|---|---|

| N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate | OsO₄, NMO | N-Boc-protected dihydroxy-2-aminocyclooctane-1-carboxylate | Dihydroxylation |

| N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate | m-CPBA | N-Boc-protected 2-aminocyclooctane-epoxide-1-carboxylate | Epoxidation |

| N-Boc-protected 2-aminocyclooctane-epoxide-1-carboxylate | HCl(g) in MeOH | Mixture of hydroxylated and lactone derivatives | Epoxide Ring-Opening |

These examples underscore the synthetic utility of the Boc protecting group in directing reactivity towards the carbocyclic ring, enabling the synthesis of complex and highly functionalized cycloalkane derivatives.

Strategic Applications of Tert Butyl N 2 Aminocycloheptyl Carbamate As a Versatile Building Block in Chemical Research

Role in the Synthesis of Complex Organic Molecules

The unique structural arrangement of tert-butyl N-(2-aminocycloheptyl)carbamate, with its pre-defined stereochemistry and orthogonally protected diamine functionalities on a large, flexible ring, makes it an attractive starting point for complex molecule synthesis.

Scaffold Design for Diverse Chemical Libraries

The structure of tert-butyl N-(2-aminocycloheptyl)carbamate is ideally suited for the creation of diverse chemical libraries, which are collections of related compounds used in high-throughput screening for drug discovery. The primary amine can be readily modified through reactions like acylation, alkylation, or sulfonylation. Subsequently, the Boc-protecting group can be removed to expose the second amine, which can then be subjected to a different set of chemical modifications. This two-stage diversification strategy allows for the rapid generation of a large number of distinct molecules from a single, common core. The cycloheptane (B1346806) ring itself serves as a non-aromatic, conformationally flexible scaffold that can orient substituents in a wide range of spatial vectors, increasing the structural diversity of the resulting library.

Precursors for Polycyclic and Bridged Systems

The 1,2-diamine functionality on the cycloheptyl core is a key feature that enables its use as a precursor for constructing more complex ring systems. Through intramolecular cyclization reactions, the two amine groups can be used to form fused or bridged polycyclic structures. For instance, reaction with a dicarbonyl compound or a phosgene (B1210022) equivalent could lead to the formation of a fused heterocyclic ring, such as a diazepine (B8756704) or a bicyclic urea (B33335) derivative. These rigid, conformationally constrained systems are of significant interest in medicinal chemistry as they can precisely position functional groups to interact with biological targets.

Application in Medicinal Chemistry Intermediates

The utility of tert-butyl N-(2-aminocycloheptyl)carbamate extends significantly into the field of medicinal chemistry, where it serves as a crucial intermediate for the synthesis of biologically active molecules.

Synthesis of Kinase Inhibitors and Related Bioactive Compounds

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a core scaffold that presents specific hydrogen bond donors and acceptors to the kinase hinge region, along with vectors for substituents to occupy other binding pockets. The vicinal diamine structure of tert-butyl N-(2-aminocycloheptyl)carbamate can be elaborated into scaffolds that mimic these required interactions. For example, the free amine can be reacted with a heterocyclic core common in kinase inhibitors, while the second amine, after deprotection, can be functionalized to enhance potency or modulate pharmacokinetic properties. While specific examples for the cycloheptyl derivative are not extensively documented, analogous carbamates like tert-butyl N-(3-aminopropyl)carbamate are used in the synthesis of inhibitors for kinases such as ULK1. ucsf.edu

Building Blocks for Antiviral Agents and Other Therapeutics

Nitrogen-containing heterocycles are a cornerstone of many antiviral drugs, as they can interfere with various stages of the viral life cycle. mdpi.com The diamine functionality of tert-butyl N-(2-aminocycloheptyl)carbamate makes it a suitable precursor for constructing complex heterocyclic systems with potential antiviral activity. For example, it can be incorporated into larger molecules designed to inhibit viral proteases, such as the 3CL protease in coronaviruses, or other critical viral enzymes. google.com Its use as a building block is analogous to other Boc-protected amines in the synthesis of therapeutics like Edoxaban, an anticoagulant, demonstrating the broad applicability of this chemical motif in drug development. google.com

Contributions to Agrochemical Synthesis

While direct incorporation of tert-butyl N-(2-aminocycloheptyl)carbamate into commercialized agrochemicals is not extensively documented in public literature, its potential as a building block is significant. The development of modern insecticides, fungicides, and herbicides often relies on the synthesis of complex molecules where a precisely arranged scaffold is necessary for biological activity. Boc-protected diamines are fundamental intermediates in this process.

The general strategy involves using the free amine of a building block like tert-butyl N-(2-aminocycloheptyl)carbamate to react with an acid chloride, sulfonyl chloride, or other electrophilic partners to form a key amide or sulfonamide bond, which is a common feature in many pesticides. nih.gov For instance, the synthesis of novel anthranilic diamide (B1670390) insecticides, a major class of pesticides, involves the coupling of a substituted aniline (B41778) with a heterocyclic carboxylic acid. mdpi.com The cycloheptyl diamine scaffold could be used to create novel variants of such compounds, where the ring system serves to orient the pharmacophoric groups in a specific three-dimensional arrangement to optimize binding to the target receptor, such as the ryanodine (B192298) receptor in insects. mdpi.com

The cycloheptyl moiety itself can confer advantageous properties to a potential agrochemical. Its size and lipophilicity can influence the molecule's solubility, membrane permeability, and metabolic stability within the target pest and the environment. nyu.edu Related carbamate (B1207046) compounds are noted for their utility in developing new agrochemicals, underscoring the value of this functional group in synthetic strategies. nbinno.com By modifying the core structure of existing pesticides with a cycloheptyl ring, chemists can explore new chemical space, potentially leading to compounds with improved efficacy, a different spectrum of activity, or better environmental profiles.

| Agrochemical Class | General Synthetic Step | Potential Role of tert-Butyl N-(2-aminocycloheptyl)carbamate |

|---|---|---|

| Diamide Insecticides | Amide bond formation between a diamine and a carboxylic acid derivative. mdpi.com | Serves as the diamine component, introducing a unique cycloheptyl scaffold. |

| Sulfonamide Fungicides/Herbicides | Sulfonamide bond formation between an amine and a sulfonyl chloride. nih.gov | Acts as the amine source for coupling, with the Boc-group allowing for further modification. |

| Carbamate Insecticides | Reaction of an amine with a chloroformate or isocyanate. | The free amine can be derivatized to form a new carbamate, while the existing Boc-carbamate is later removed for further functionalization. |

Utility in the Development of Materials with Specific Properties

The incorporation of cyclic structures into polymer backbones is a well-established strategy for modifying the properties of materials. researchgate.netnih.gov The rigid or semi-rigid nature of carbocyclic rings can significantly impact a polymer's thermal stability, mechanical strength, and crystallinity. The 1,2-diamine functionality of deprotected tert-butyl N-(2-aminocycloheptyl)carbamate makes it a prime candidate for use as a monomer in the synthesis of polyamides and polyureas.

Upon removal of the Boc protecting group, the resulting trans-1,2-diaminocycloheptane can be used in polycondensation reactions with diacyl chlorides or diisocyanates. The inclusion of the seven-membered ring into the polymer chain would be expected to:

Increase Glass Transition Temperature (Tg): The constrained nature of the cycloheptyl ring restricts chain rotation compared to a linear aliphatic diamine, leading to a more rigid polymer with a higher Tg. The introduction of cyclopropane (B1198618) groups into polybutadiene, for example, has been shown to cause substantial changes in the polymer's glass-transition temperature and thermal stability. researchgate.net

Influence Crystallinity: The specific stereochemistry of the diamine (e.g., cis or trans) would dictate the polymer's chain packing, thereby influencing its degree of crystallinity and related mechanical properties like tensile strength and modulus.

Modify Solubility: The hydrophobic nature of the cycloheptyl ring can be used to tune the solubility of the resulting polymer in various organic solvents.

While research on polymers derived specifically from diaminocycloheptane is limited, the principle is demonstrated by the synthesis of polymers containing other cyclic units, such as cyclobutane (B1203170) and cyclodextrin (B1172386) derivatives, to achieve specific material properties. nih.govrsc.orgmdpi.com

| Cyclic Monomer Type | Resulting Polymer Class | Properties Imparted by Cyclic Unit | Reference Principle |

|---|---|---|---|

| 1,2-Diaminocycloheptane (from the title compound) | Polyamides, Polyureas | Potential for increased thermal stability, controlled crystallinity, and modified solubility. | General principle of restricted bond rotation. |

| Cyclopropane derivatives | Modified Polydienes | Changes in viscosity, melt flow, glass-transition temperature, and thermal stability. researchgate.net | Incorporation of small, strained rings. |

| Cyclobutane dicarboxylic acids | Polyesters | Creation of novel polymers with varying molecular weights and dispersities. nih.gov | Photopolymerization of cyclic monomers. |

| Cyclodextrins | Modified Polyesters, Polysaccharides | Formation of inclusion complexes, utility in drug delivery systems. rsc.orgmdpi.com | Incorporation of macrocyclic units with specific functionalities. |

Integration into Peptide Nucleic Acid (PNA) Backbones and Mimetics (referencing related compounds)

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain, typically composed of N-(2-aminoethyl)glycine units. mdpi.com This neutral backbone allows PNAs to bind to complementary DNA and RNA strands with very high affinity and specificity, making them valuable tools in diagnostics and potential therapeutic agents. emeraldcloudlab.comnih.gov

A key area of PNA research involves modifying the backbone to introduce conformational constraints, improve cellular uptake, or alter binding properties. The use of carbocyclic diamines is a promising strategy for achieving these goals. Research has explicitly shown that optically active trans-tert-butyl-2-aminocyclopentylcarbamate, a close analog of the title compound, has potential utility as a modified backbone unit for PNAs. nih.gov The incorporation of such cyclic units introduces a rigid, chiral scaffold into the otherwise flexible and achiral PNA backbone.

By extension, tert-butyl N-(2-aminocycloheptyl)carbamate is an ideal precursor for a cycloheptyl-modified PNA monomer. The synthesis would involve attaching a nucleobase (like thymine, adenine, etc.) to the free amine via an acetic acid linker, followed by incorporation into a growing PNA chain using standard solid-phase synthesis protocols that are compatible with Boc-protection chemistry. rsc.org

The integration of a cycloheptyl ring would offer distinct structural features compared to smaller rings or the standard backbone:

Conformational Control: The seven-membered ring has a unique and relatively flexible conformational landscape compared to the more rigid cyclopentane (B165970) or cyclohexane (B81311) systems. biosyn.com This could influence the pre-organization of the PNA strand and the geometry of the resulting PNA-DNA or PNA-RNA duplex.

Modified Helicity: The bulk and specific stereochemistry of the cycloheptyl unit would alter the helical twist and groove dimensions of the PNA duplex, potentially fine-tuning its binding specificity for particular nucleic acid sequences.

Enhanced Stability: Like other PNA modifications, the cycloheptyl unit would be resistant to degradation by proteases and nucleases, a key advantage of PNA-based molecules. emeraldcloudlab.com

This approach bridges the gap between simple peptide analogs and more complex non-peptide structures, allowing for the rational design of PNA mimetics with novel structural and functional properties. biosyn.com

| Backbone Unit | Key Structural Feature | Potential Impact on PNA Properties |

|---|---|---|

| N-(2-aminoethyl)glycine (Standard PNA) | Achiral, flexible linear chain. mdpi.com | High binding affinity due to neutral backbone; serves as the benchmark. |

| trans-1,2-Diaminocyclopentane (from related compound) nih.gov | Chiral, rigid 5-membered ring. | Introduces conformational rigidity; pre-organizes the backbone for binding. |

| trans-1,2-Diaminocyclohexane biosyn.com | Chiral, conformationally stable 6-membered ring (chair form). | Provides a well-defined structural constraint, influencing duplex geometry. |

| trans-1,2-Diaminocycloheptane (from title compound) | Chiral, conformationally flexible 7-membered ring. | Offers a unique blend of structural constraint and flexibility, potentially altering binding kinetics and thermodynamics. |

Stereochemical Analysis and Characterization Methodologies in Research on Aminocycloheptylcarbamates

Spectroscopic Techniques for Stereoisomer Differentiation (e.g., NMR, CD)

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are powerful, non-destructive techniques for the stereochemical analysis of chiral molecules like tert-butyl N-(2-aminocycloheptyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for differentiating diastereomers (cis vs. trans) by analyzing the chemical shifts (δ) and spin-spin coupling constants (J) of the protons and carbons in the molecule. The spatial relationship between the substituents on the cycloheptane (B1346806) ring influences the local electronic environment of each nucleus, resulting in unique NMR signatures for each isomer.

In ¹H NMR, the chemical shifts of the methine protons (CH-NHBoc and CH-NH₂) are particularly informative. nih.govnih.gov Due to conformational differences in the seven-membered ring, these protons will experience different shielding and deshielding effects in the cis and trans isomers. For instance, in related cyclic systems like 2-aminocyclohexanols, axial and equatorial protons exhibit distinct chemical shifts and coupling constants. chemicalbook.comrsc.org A similar principle applies to the cycloheptane ring, where the protons on the carbons bearing the amino and carbamate (B1207046) groups in the trans isomer are expected to show different chemical shifts compared to the cis isomer due to their diaxial or diequatorial-like arrangements. nih.gov The coupling constants between adjacent protons also provide critical stereochemical information.

¹³C NMR spectroscopy complements the proton data by revealing differences in the chemical environments of the carbon atoms. The chemical shifts of the cycloheptane ring carbons, especially C1 and C2, are sensitive to the cis or trans orientation of the substituents. nih.gov The presence of the electron-withdrawing carbamate and amino groups influences the carbon shifts, and their relative orientation leads to distinguishable spectra for the diastereomers.

The table below presents hypothetical but representative NMR data for the cis and trans isomers of tert-butyl N-(2-aminocycloheptyl)carbamate, based on data from analogous cyclohexane (B81311) and N-Boc protected amine compounds. nih.govchemicalbook.comresearchgate.netchemicalbook.com

| Isomer | Nucleus | C1-H (CH-NHBoc) | C2-H (CH-NH₂) | Boc C(CH₃)₃ | C1 (CH-NHBoc) | C2 (CH-NH₂) | Boc C(CH₃)₃ | Boc C=O |

|---|---|---|---|---|---|---|---|---|

| trans | ¹H | ~3.55 | ~2.90 | ~1.44 | - | - | - | - |

| cis | ¹H | ~3.75 | ~3.10 | ~1.45 | - | - | - | - |

| trans | ¹³C | - | - | - | ~57.5 | ~54.0 | ~28.5 | ~156.0 |

| cis | ¹³C | - | - | - | ~55.0 | ~51.5 | ~28.5 | ~156.2 |

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a chiroptical technique that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. It is exceptionally sensitive to the absolute configuration of enantiomers. arxiv.org While diastereomers can be distinguished by NMR, enantiomers are NMR-silent unless a chiral auxiliary is used. CD spectroscopy, however, directly differentiates enantiomers, which produce mirror-image spectra.

The CD spectrum of a chiral aminocycloheptylcarbamate derivative would be expected to show Cotton effects (positive or negative bands) corresponding to the electronic transitions of its chromophores, primarily the carbonyl group of the tert-butoxycarbonyl (Boc) protecting group. The sign and intensity of these Cotton effects are diagnostic of the absolute stereochemistry at the C1 and C2 centers. For example, studies on analogous chiral diamides of trans-1,2-diaminocyclohexane have shown characteristic exciton-coupled CD signals that correlate with the absolute configuration. nih.gov A similar approach can be applied to tert-butyl N-(2-aminocycloheptyl)carbamate, where the (1R,2R)-enantiomer will exhibit a CD spectrum that is the mirror image of the (1S,2S)-enantiomer.

| Enantiomer | λmax (nm) | Molar Ellipticity [θ] or ΔƐ | Sign of Cotton Effect |

|---|---|---|---|

| (1R,2R) | ~215 | Positive | + |

| (1S,2S) | ~215 | Negative | - |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are the cornerstone for assessing the chemical purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds. gcms.cz High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely employed methods for this purpose.

Chiral HPLC is the premier method for separating enantiomers and quantifying the enantiomeric purity of compounds like tert-butyl N-(2-aminocycloheptyl)carbamate. researchgate.net The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. chemicalbook.com

For the separation of aminocycloheptylcarbamates, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are highly effective. rsc.org The separation is typically performed in normal-phase mode, using a mobile phase consisting of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol). rsc.org The differential interactions, which may include hydrogen bonding, dipole-dipole, and π-π interactions between the analyte enantiomers and the chiral selector, result in their separation. The enantiomeric excess can be accurately calculated from the relative peak areas in the chromatogram.

| Enantiomer | Retention Time (tR, min) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|

| (1R,2R) | 10.5 | 1.25 | 2.10 |

| (1S,2S) | 12.2 |

Conditions: Column: Cellulose tris(3,5-dimethylphenylcarbamate)-coated CSP; Mobile Phase: n-Hexane/Isopropanol (90:10, v/v); Flow Rate: 1.0 mL/min; Detection: UV at 210 nm.

Gas chromatography is another powerful technique for chiral separations, particularly valued for its high resolution and sensitivity. gcms.cznih.gov However, compounds like tert-butyl N-(2-aminocycloheptyl)carbamate are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is required to convert the amine into a more volatile and thermally stable derivative.

A common approach involves the acylation of the primary amino group with a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) to form a trifluoroacetamide (B147638) derivative. wiley.com This increases the volatility of the analyte significantly. The resulting chiral derivative can then be separated on a capillary GC column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The enantiomers of the derivatized analyte will interact differently with the chiral environment of the column, leading to their separation and allowing for the determination of enantiomeric excess.

| Derivatized Enantiomer | Retention Time (tR, min) | Separation Factor (α) |

|---|---|---|

| (1R,2R)-TFA derivative | 15.3 | 1.08 |

| (1S,2S)-TFA derivative | 15.9 |

Conditions: Column: Chirasil-Dex CB (25 m x 0.25 mm); Carrier Gas: Helium; Temperature Program: 100°C (1 min), ramp to 180°C at 5°C/min; Detector: FID.

Mechanistic Investigations and Reaction Pathway Elucidation in the Chemistry of Tert Butyl N 2 Aminocycloheptyl Carbamate

Kinetics and Thermodynamics of Carbamate (B1207046) Formation and Cleavage

The formation of the tert-butyloxycarbonyl (Boc) protected amine, tert-butyl N-(2-aminocycloheptyl)carbamate, and its subsequent cleavage are fundamental transformations in its synthetic utility. While specific rate constants and thermodynamic parameters for this compound are not readily found, the general principles governing these reactions are well-established.

Carbamate Formation:

The protection of the primary amine of 1,2-diaminocycloheptane to form the mono-Boc protected product typically involves the reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride (B1165640).

The kinetics of this reaction are influenced by several factors:

Nucleophilicity of the Amine: The rate of formation is directly proportional to the nucleophilicity of the amine. The cycloheptyl ring may have a minor electronic effect on the basicity and nucleophilicity of the amino group compared to a simple primary amine.

Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents are generally favored.

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of formation.

Stoichiometry: In the case of di-amines, controlling the stoichiometry is crucial to achieve mono-protection. The use of one equivalent of (Boc)₂O is a common strategy. researchgate.net

A general mechanism for the Boc protection of an amine is outlined below:

The lone pair of the nitrogen atom of the amine attacks a carbonyl carbon of di-tert-butyl dicarbonate.

This forms a tetrahedral intermediate.

The intermediate collapses, leading to the departure of a tert-butoxycarbonate anion.

The tert-butoxycarbonate anion is unstable and decomposes to carbon dioxide and a tert-butoxide anion.

The tert-butoxide anion then deprotonates the newly formed carbamate, yielding the final product and tert-butanol.

Thermodynamically, the formation of the carbamate is a favorable process, driven by the formation of the stable carbamate bond and the evolution of gaseous carbon dioxide, which shifts the equilibrium towards the products.

Carbamate Cleavage:

The cleavage of the Boc group is most commonly achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutene.

The kinetics of this deprotection are dependent on:

Acid Strength: Stronger acids will lead to a faster rate of cleavage. Trifluoroacetic acid (TFA) is commonly used for this purpose.

Temperature: While often performed at room temperature, gentle heating can accelerate the reaction.

Substrate Steric Hindrance: The steric environment around the carbamate can influence the rate of cleavage, though this is generally not a major factor for Boc groups.

The thermodynamics of the cleavage are driven by the formation of the protonated amine and the highly stable gaseous isobutene.

Illustrative Kinetic Data for Boc Protection of Amines (General)

| Amine Type | Typical Reagent | Solvent | Typical Reaction Time |

| Primary Aliphatic | (Boc)₂O | Dichloromethane (B109758) | 1-4 hours |

| Secondary Aliphatic | (Boc)₂O | Dichloromethane | 2-8 hours |

| Primary Aromatic | (Boc)₂O | Tetrahydrofuran | 4-12 hours |

This table provides generalized data for illustrative purposes, as specific kinetic data for tert-butyl N-(2-aminocycloheptyl)carbamate is not available.

Illustrative Thermodynamic Parameters for Carbamate Cleavage (General)

| Parameter | Typical Value | Significance |

| ΔH (Enthalpy) | Negative | Exothermic process |

| ΔS (Entropy) | Positive | Increase in disorder (gas evolution) |

| ΔG (Gibbs Free Energy) | Negative | Spontaneous process |

This table provides generalized thermodynamic trends for the acid-catalyzed cleavage of Boc-carbamates.

Stereochemical Outcomes and Transition State Analysis of Key Transformations

The presence of a chiral center at the 2-position of the cycloheptyl ring in tert-butyl N-(2-aminocycloheptyl)carbamate introduces the element of stereochemistry into its reactions. The stereochemical outcome of transformations involving this compound is of significant interest, particularly in asymmetric synthesis.

Key Transformations and Expected Stereochemical Outcomes:

N-Alkylation: Alkylation of the carbamate nitrogen would proceed with retention of configuration at the chiral centers of the cycloheptyl ring, as these centers are not directly involved in the reaction.

Reactions at the Free Amino Group: If the compound is derived from a chiral 1,2-diaminocycloheptane, reactions at the remaining free amino group can be influenced by the stereochemistry of the adjacent Boc-protected amine. The bulky Boc group can exert steric hindrance, potentially leading to diastereoselective transformations. For example, in an acylation reaction, the incoming acylating agent may preferentially approach from the less hindered face of the molecule.

Ring Conformations: The seven-membered cycloheptane (B1346806) ring is flexible and can adopt several low-energy conformations (e.g., chair, twist-chair). The bulky tert-butyl and carbamate groups will likely influence the conformational equilibrium. The preferred conformation will, in turn, dictate the steric accessibility of different parts of the molecule and thus influence the stereochemical outcome of reactions.

Transition State Analysis:

A detailed understanding of the stereochemical outcomes requires an analysis of the transition states of the key reaction steps. While specific computational studies for tert-butyl N-(2-aminocycloheptyl)carbamate are not available, general principles can be applied.

For a diastereoselective reaction at the free amino group, the transition state energies for the approach of the reagent from the two diastereotopic faces of the molecule would need to be compared. The transition state leading to the major diastereomer will be lower in energy. This energy difference is primarily due to steric interactions. For instance, in the acylation of the free amino group, the transition state where the acylating agent approaches from the side opposite to the bulky Boc group would be expected to be of lower energy.

Computational chemistry, using methods such as Density Functional Theory (DFT), could be employed to model the transition states for reactions of tert-butyl N-(2-aminocycloheptyl)carbamate. Such studies would provide valuable insights into the geometries and energies of the transition states, allowing for a rationalization of the observed stereoselectivity.

Illustrative Example of Stereocontrol in a Related System:

In the synthesis of cyclic β-fluoroamines, the enantioselective aza-Henry reaction of aliphatic N-Boc imines has been used, followed by ring-closing metathesis to form seven-membered rings. nih.gov This demonstrates that the Boc group is compatible with and can influence stereoselective transformations in the synthesis of cycloheptane derivatives.

Future Research Directions and Emerging Trends in Tert Butyl N 2 Aminocycloheptyl Carbamate Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and stereoselective synthetic routes to tert-butyl N-(2-aminocycloheptyl)carbamate is a key area of future research. While general methods for the synthesis of carbamates are well-established, optimizing these for the specific cycloheptyl scaffold presents unique challenges and opportunities.

Current Synthetic Approaches: The synthesis of analogous cycloalkyl carbamates, such as the cyclopentyl and cyclohexyl derivatives, often involves the reaction of a corresponding diamine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. Another common method is the Curtius rearrangement of an acyl azide (B81097), which provides the isocyanate intermediate that can be trapped with tert-butanol. These established methods can be adapted for the synthesis of the cycloheptyl derivative.

Future Research Directions:

Asymmetric Synthesis: A primary focus will be the development of enantioselective synthetic methods to obtain specific stereoisomers of tert-butyl N-(2-aminocycloheptyl)carbamate. Chiral catalysts, such as those based on transition metals (e.g., rhodium, ruthenium, iridium) complexed with chiral ligands, could be employed for the asymmetric hydrogenation of a suitable enamine precursor or the asymmetric amination of a cycloheptene (B1346976) derivative.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative for obtaining enantiopure compounds. Lipases and proteases could be explored for the kinetic resolution of racemic mixtures of tert-butyl N-(2-aminocycloheptyl)carbamate or its precursors.

Novel Catalytic Systems: The exploration of novel catalytic systems, including organocatalysis and photocatalysis, could lead to more efficient and environmentally friendly synthetic routes. For instance, chiral phosphoric acids or thiourea-based organocatalysts could be investigated for the enantioselective synthesis of the diamine precursor.

Data Table: Comparison of Potential Synthetic Routes

| Synthetic Route | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |

| Di-tert-butyl dicarbonate with diamine | (Boc)₂O, 1,2-diaminocycloheptane | Commercially available reagents, straightforward procedure | Potential for di-substitution, requires pure diamine precursor |

| Curtius Rearrangement | Cycloheptanecarboxylic acid, DPPA, tert-butanol | Good for specific stereoisomers if starting acid is chiral | Use of potentially explosive azide intermediates |

| Asymmetric Hydrogenation | Enamine precursor, Chiral Rh or Ru catalyst | High enantioselectivity | Catalyst synthesis and cost, optimization of reaction conditions |

| Enzymatic Resolution | Racemic ester precursor, Lipase | High enantioselectivity, mild conditions | Enzyme stability and cost, separation of enantiomers |

Expansion of Applications in Chemical Biology and Drug Discovery Beyond Current Scope

The unique conformational flexibility of the seven-membered ring in tert-butyl N-(2-aminocycloheptyl)carbamate makes it an attractive scaffold for the design of bioactive molecules. The Boc-protected amine provides a handle for further functionalization, allowing for the synthesis of diverse libraries of compounds for biological screening.

Current Applications of Related Compounds: Analogous carbamates with smaller rings have been utilized as building blocks for a variety of therapeutic agents, including enzyme inhibitors and receptor modulators.

Future Research Directions:

Macrocycle Synthesis: The vicinal diamine functionality, after deprotection of the Boc group, is well-suited for the synthesis of macrocycles. These macrocyclic structures can mimic peptide secondary structures and bind to challenging protein targets. Future work could involve the use of tert-butyl N-(2-aminocycloheptyl)carbamate in ring-closing metathesis or other macrolactamization strategies to generate novel macrocyclic libraries. mdpi.com

Peptidomimetics: The cycloheptyl scaffold can serve as a rigid constraint in peptidomimetics, helping to lock the molecule into a bioactive conformation. This can lead to increased potency, selectivity, and metabolic stability compared to linear peptides.

Fragment-Based Drug Discovery: The deprotected 2-aminocycloheptylcarbamate core can be used as a fragment in fragment-based drug discovery (FBDD) campaigns. Screening of this fragment against a variety of biological targets could identify starting points for the development of new therapeutics.

Chemical Probes: Fluorescently labeled or biotinylated derivatives of tert-butyl N-(2-aminocycloheptyl)carbamate could be synthesized and used as chemical probes to study biological processes and identify new drug targets.

Data Table: Potential Therapeutic Targets

| Therapeutic Area | Potential Target | Rationale |

| Oncology | Protein-protein interactions (e.g., p53-MDM2) | The constrained scaffold can mimic alpha-helical structures involved in these interactions. |

| Infectious Diseases | Proteases (e.g., HIV protease, HCV protease) | The diamine functionality can be incorporated into inhibitors that bind to the active site of proteases. |

| Neuroscience | GPCRs, Ion Channels | The conformational flexibility of the cycloheptyl ring may allow for optimal binding to the complex topographies of these membrane proteins. |

| Inflammation | Kinases, Cyclooxygenases | The scaffold can be decorated with functional groups to target the ATP-binding site of kinases or the active site of COX enzymes. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-(2-aminocycloheptyl)carbamate, and what methodological considerations are critical for reproducibility?

- Answer : The compound is typically synthesized via carbamate-protected amine intermediates. A validated approach involves condensation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation . Key considerations include:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is acid-labile, requiring anhydrous HCl or trifluoroacetic acid for removal .

- Yield optimization : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) typically achieves >85% purity.

Q. How is tert-butyl N-(2-aminocycloheptyl)carbamate characterized structurally, and what analytical techniques are most reliable?

- Answer : Standard characterization includes:

- NMR spectroscopy : and NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and cycloheptylamine backbone .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z calculated for ) .

- X-ray crystallography : Used in related carbamates to resolve stereochemistry and hydrogen-bonding networks .

Q. What are the primary applications of this compound in pharmaceutical research?

- Answer : It serves as a key intermediate in synthesizing:

- Peptidomimetics : The cycloheptylamine moiety mimics peptide turn structures, aiding drug design for protease inhibitors .

- Chiral building blocks : Its stereochemistry is leveraged in asymmetric synthesis of bioactive molecules (e.g., antiviral agents) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

- Answer : Contradictions often arise from:

- Solvent effects : NMR chemical shifts vary with solvent polarity (e.g., DMSO vs. CDCl).

- Dynamic processes : Cycloheptyl ring puckering may cause signal splitting; variable-temperature NMR can resolve this .

- Validation steps : Cross-check with DFT (density functional theory) calculations or alternative techniques like IR spectroscopy for functional group confirmation .

Q. What experimental design challenges arise in optimizing diastereoselective synthesis of this carbamate, and how are they mitigated?

- Answer : Challenges include:

- Steric hindrance : The bulky Boc group may reduce reaction efficiency. Using microwave-assisted synthesis improves reaction rates and selectivity .

- Racemization risk : Mild deprotection conditions (e.g., HCl in dioxane at 0°C) preserve stereochemical integrity .

- Table : Comparison of coupling reagents for diastereoselectivity:

| Reagent | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|

| EDCI/HOBt | 85:15 | 78 |

| DCC/DMAP | 70:30 | 65 |

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

- Answer : Stability studies indicate:

- Temperature sensitivity : Decomposition occurs above 40°C; store at –20°C under inert gas (argon) .

- Moisture sensitivity : Hydrolysis of the carbamate group occurs in humid conditions; use desiccants (e.g., silica gel) .

- Long-term stability : HPLC analysis shows >90% purity after 6 months when stored in amber vials .

Q. What advanced analytical methods are used to study intermolecular interactions of this carbamate in solid-state chemistry?

- Answer : Techniques include:

- Single-crystal X-ray diffraction : Resolves hydrogen-bonding patterns (e.g., N–H···O interactions between carbamate and adjacent molecules) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, revealing decomposition onset at ~180°C .

- Powder X-ray diffraction (PXRD) : Monitors crystallinity changes during polymorph screening .

Methodological Guidance for Data Interpretation

- Handling conflicting solubility data : Use Hansen solubility parameters (HSPs) to predict solvent compatibility. For example, polar aprotic solvents (DMF, DMSO) enhance solubility compared to hydrocarbons .

- Troubleshooting low yields : Screen alternative catalysts (e.g., DMAP for acyl transfers) or employ flow chemistry for better mixing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.